dimethylsila-14-crown-5
Overview
Description
dimethylsila-14-crown-5, also known as 2,2-Dimethyl-2-sila-14-crown-5, is an organosilicon compound with the molecular formula C10H22O5Si. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is notable for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylsila-14-crown-5 typically involves the reaction of dimethylchlorosilane with pentaethylene glycol under basic conditions. The reaction proceeds through the formation of an intermediate siloxane, which then cyclizes to form the desired crown ether. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted by-products .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. This may involve the use of more efficient catalysts, higher purity starting materials, and more controlled reaction conditions. The product is typically purified by distillation or recrystallization to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
dimethylsila-14-crown-5 undergoes several types of chemical reactions, including:
Complexation Reactions: It forms stable complexes with various metal cations, which is a key feature of crown ethers.
Substitution Reactions: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as sodium chloride or potassium iodide in an aqueous or organic solvent.
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation/Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Complexation: The major products are the metal-cation complexes of the crown ether.
Substitution: Products vary depending on the nucleophile used but generally include substituted silanes.
Oxidation/Reduction: Products depend on the specific conditions but can include various oxidized or reduced forms of the compound.
Scientific Research Applications
dimethylsila-14-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of ion transport and membrane permeability due to its ability to form stable complexes with metal ions.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of specialized polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The primary mechanism of action of dimethylsila-14-crown-5 involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation can alter the chemical properties of the cation, making it more soluble in organic solvents or facilitating its transport across membranes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3,6,9,12,15-pentaoxa-2-silaheptadecan-17-ol
- 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane, 2,2-dioxide
Uniqueness
Compared to other crown ethers, dimethylsila-14-crown-5 is unique due to the presence of a silicon atom in its ring structure. This silicon atom can participate in additional chemical reactions, providing more versatility in its applications. Additionally, the compound’s ability to form stable complexes with a wide range of cations makes it particularly valuable in both research and industrial settings .
Properties
IUPAC Name |
2,2-dimethyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5Si/c1-16(2)14-9-7-12-5-3-11-4-6-13-8-10-15-16/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOBGPYSBDFDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(OCCOCCOCCOCCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072174 | |
Record name | 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70851-49-9 | |
Record name | Dimethylsila-14-crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70851-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylsila-14-crown-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,6,9,12-Pentaoxa-2-silacyclotetradecane, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2072174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHYLSILA-14-CROWN-5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68DCQ8Q2KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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